5-chloro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a pentafluorophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2,3,4,5,6-pentafluoroaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.
Amide Bond Formation: The activated carboxylic acid reacts with 2,3,4,5,6-pentafluoroaniline to form the desired benzamide. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group, or reduction to form a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 5-chloro-2-hydroxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide.
Reduction: Formation of 5-chloro-2-methyl-N-(2,3,4,5,6-pentafluorophenyl)benzamide.
Hydrolysis: Formation of 5-chloro-2-methoxybenzoic acid and 2,3,4,5,6-pentafluoroaniline.
Scientific Research Applications
5-chloro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide: Similar structure with a sulfamoyl group instead of the pentafluorophenyl group.
5-chloro-2-methoxy-N-phenylbenzamide: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
5-chloro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H7ClF5NO2 |
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Molecular Weight |
351.65 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide |
InChI |
InChI=1S/C14H7ClF5NO2/c1-23-7-3-2-5(15)4-6(7)14(22)21-13-11(19)9(17)8(16)10(18)12(13)20/h2-4H,1H3,(H,21,22) |
InChI Key |
AYMKOFKEDAABNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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